2-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide
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Overview
Description
2-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic reagent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(2’,4’-Difluorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-[(2’,4’-Difluorophenoxy)methyl]bromobenzene+Zn→2-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a steady supply of the organozinc reagent, which is then stored in tetrahydrofuran to stabilize the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It acts as a nucleophile in substitution reactions, replacing halides or other leaving groups.
Cross-Coupling Reactions: It is prominently used in Negishi coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction typically involves a palladium or nickel catalyst, a base such as triethylamine, and a suitable solvent like tetrahydrofuran. The reaction conditions are usually mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Major Products
The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
2-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide is used extensively in scientific research due to its versatility:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It aids in the development of biologically active compounds, including potential drug candidates.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through its role as a nucleophilic reagent. In cross-coupling reactions, it donates its phenyl group to an electrophilic partner, facilitated by a transition metal catalyst. The molecular targets and pathways involved include the activation of the zinc-carbon bond and the subsequent transfer of the phenyl group to the electrophile.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluoro-4-methoxyphenylzinc bromide
- 4-(Trifluoromethoxy)phenylmagnesium bromide
- 4-[(4-Morpholino)methyl]phenylzinc iodide
Uniqueness
Compared to similar compounds, 2-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide offers unique reactivity due to the presence of the difluorophenoxy group, which can influence the electronic properties and steric hindrance of the molecule. This makes it particularly useful in selective organic transformations where other organozinc reagents might not be as effective.
Properties
Molecular Formula |
C13H9BrF2OZn |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
bromozinc(1+);2,4-difluoro-1-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10;;/h1-4,6-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
MHKWGZTXSMBXIX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C([C-]=C1)COC2=C(C=C(C=C2)F)F.[Zn+]Br |
Origin of Product |
United States |
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